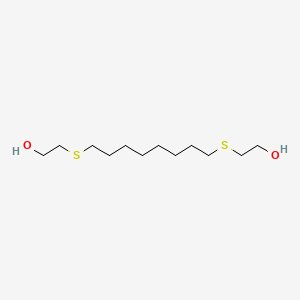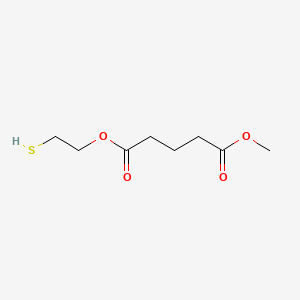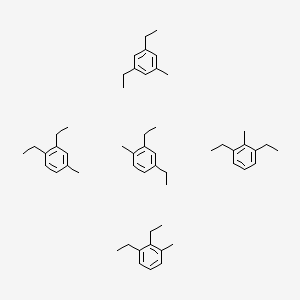
Toluene, diethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Toluene, diethyl- is an organic compound that belongs to the class of aromatic hydrocarbons. It is characterized by the presence of a benzene ring substituted with two ethyl groups. This compound is known for its distinct chemical properties and is widely used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of toluene, diethyl- typically involves the alkylation of toluene with ethylene. This reaction is carried out in the presence of a catalyst, such as aluminum chloride, under controlled temperature and pressure conditions. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{CH}_3 + 2\text{C}_2\text{H}_4 \rightarrow \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)_2 ]
Industrial Production Methods
In an industrial setting, the production of toluene, diethyl- involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process may also include steps for the separation and purification of the final product to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Toluene, diethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Hydrogenation of toluene, diethyl- can be achieved using hydrogen gas in the presence of a metal catalyst, resulting in the formation of ethylcyclohexane.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the benzene ring, leading to the formation of nitro or halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂), metal catalysts (e.g., palladium, platinum)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products
Oxidation: Formation of diethylbenzoic acid
Reduction: Formation of ethylcyclohexane
Substitution: Formation of nitro or halogenated derivatives
科学的研究の応用
Toluene, diethyl- finds applications in various fields of scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biological membranes and as a model compound for understanding the behavior of aromatic hydrocarbons in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other chemical intermediates.
作用機序
The mechanism of action of toluene, diethyl- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes. Additionally, toluene, diethyl- can undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular macromolecules.
類似化合物との比較
Similar Compounds
Toluene: A mono-substituted benzene derivative with a single methyl group.
Xylene: A dimethyl-substituted benzene derivative with two methyl groups.
Ethylbenzene: A benzene derivative with a single ethyl group.
Uniqueness
Toluene, diethyl- is unique due to the presence of two ethyl groups on the benzene ring, which imparts distinct chemical and physical properties compared to its mono- and dimethyl-substituted counterparts. This structural difference influences its reactivity, solubility, and applications in various fields.
特性
CAS番号 |
25550-13-4 |
|---|---|
分子式 |
C55H80 |
分子量 |
741.2 g/mol |
IUPAC名 |
1,2-diethyl-3-methylbenzene;1,2-diethyl-4-methylbenzene;1,3-diethyl-2-methylbenzene;1,3-diethyl-5-methylbenzene;2,4-diethyl-1-methylbenzene |
InChI |
InChI=1S/5C11H16/c1-4-10-6-9(3)7-11(5-2)8-10;1-4-10-7-6-9(3)11(5-2)8-10;1-4-10-7-6-9(3)8-11(10)5-2;1-4-10-7-6-8-11(5-2)9(10)3;1-4-10-8-6-7-9(3)11(10)5-2/h5*6-8H,4-5H2,1-3H3 |
InChIキー |
QBIOIJSZLZXENV-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)C)CC.CCC1=C(C(=CC=C1)CC)C.CCC1=C(C=C(C=C1)C)CC.CCC1=CC=CC(=C1CC)C.CCC1=CC(=CC(=C1)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8R,10S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione](/img/structure/B13759137.png)
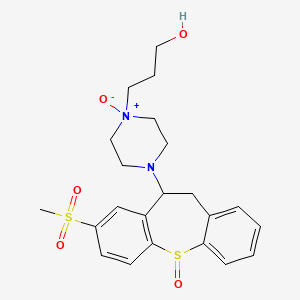
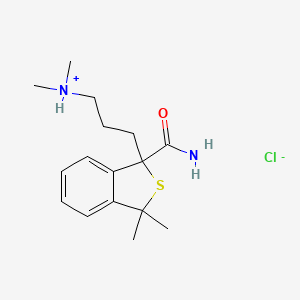
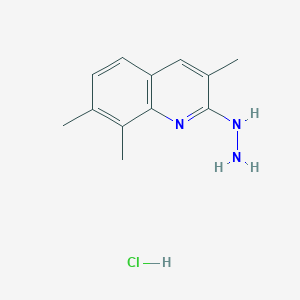
![[1,2,4]Triazolo[1,5-a]pyrazin-8(7H)-one,oxime(9ci)](/img/structure/B13759155.png)
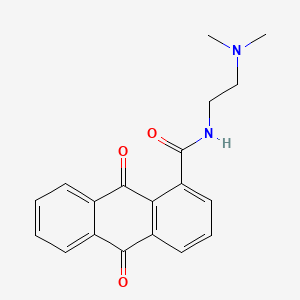

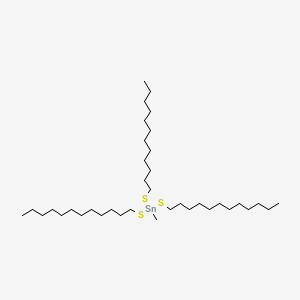
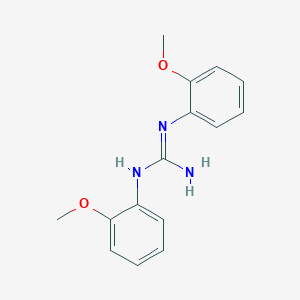
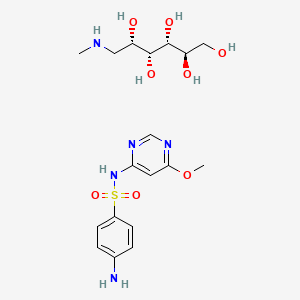
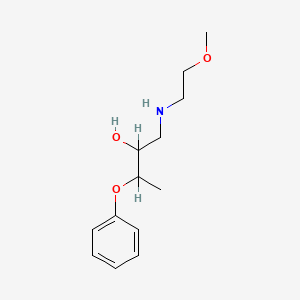
![N-[(o-Nitrophenyl)thio]-L-threonine](/img/structure/B13759233.png)
